![molecular formula C7H7FN2O2 B13065195 Methyl 6-Amino-3-fluoropicolinate](/img/structure/B13065195.png)
Methyl 6-Amino-3-fluoropicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-3-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both an amino group and a fluorine atom on the pyridine ring imparts distinct reactivity and potential for diverse chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, where an amino group is first introduced, followed by fluorination using a fluorinating agent . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-amino-3-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-3-fluoropyridine-2-carboxylate is used in several scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a potential inhibitor for specific biological pathways.
Medicine: As a precursor for developing drugs with anticancer, antiviral, and antibacterial properties.
Industry: In the production of agrochemicals and materials science for developing new polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 6-amino-3-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific pathways, leading to the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-fluoropyridine-2-carboxylate: Similar structure but lacks the amino group, making it less reactive in certain chemical transformations.
Methyl 6-chloropyridine-2-carboxylate: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
Methyl 6-amino-3-fluoropyridine-2-carboxylate is unique due to the presence of both an amino group and a fluorine atom, which provides a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Biologische Aktivität
Methyl 6-Amino-3-fluoropicolinate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula, which includes a fluorine atom and an amino group attached to a picolinate backbone. The presence of these functional groups enhances its reactivity and biological activity, making it a valuable intermediate in synthetic chemistry.
Biological Activities
This compound exhibits several notable biological activities:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing metabolic pathways or inhibiting pathogenic processes. This interaction is critical for its potential use in drug design.
- Antimicrobial Properties : Research indicates that derivatives of this compound may target bacterial infections, suggesting its utility in developing new antibiotics.
- Metal Chelation : Picolinates are known for their ability to chelate metal ions, which can impact enzymatic activity. This property may enhance the compound's effectiveness in various biological contexts.
The mechanism of action for this compound involves:
- Covalent Bond Formation : The amino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity.
- Influence on Lipophilicity : The fluorine atom affects the compound’s lipophilicity and metabolic stability, potentially enhancing pharmacokinetic properties.
Synthesis Methods
This compound can be synthesized through various methods:
- Direct Fluorination : Utilizing fluorinating agents to introduce the fluorine atom at the desired position on the picolinate structure.
- Amino Group Introduction : Employing amination reactions to attach the amino group effectively.
These synthesis routes are optimized for yield and purity, often involving advanced techniques such as continuous flow reactors.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. The study highlighted the compound's selective binding to bacterial enzymes, thus impairing their function and leading to cell death.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 20 | 32 µg/mL |
Escherichia coli | 15 | 64 µg/mL |
Bacillus subtilis | 25 | 16 µg/mL |
Case Study 2: Enzyme Interaction Studies
Another research effort focused on the interaction of this compound with specific metabolic enzymes. The compound demonstrated competitive inhibition against a key enzyme involved in amino acid metabolism, with an IC50 value indicating effective binding affinity.
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
Amino Acid Decarboxylase | 5 | Competitive |
Dipeptidase | 10 | Non-competitive |
Eigenschaften
Molekularformel |
C7H7FN2O2 |
---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
methyl 6-amino-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) |
InChI-Schlüssel |
ZYSYLKICEMBHOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=N1)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.